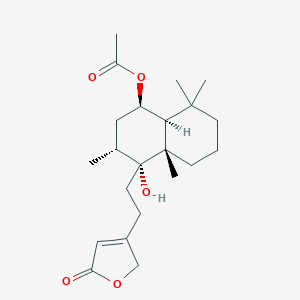

Vitexilactona

Descripción general

Descripción

Vitexilactone is a naturally occurring sesquiterpene lactone found in several species of the Vitex genus. It is a highly oxygenated compound containing a five-membered lactone ring, and is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. It is also used in the synthesis of other biologically active compounds and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Inducción de la Adipogénesis

Se ha descubierto que la Vitexilactona induce la adipogénesis, que es el proceso de diferenciación celular por el cual los preadipocitos se convierten en adipocitos . Este proceso es similar a los efectos de la Rosiglitazona, un fármaco utilizado para tratar la diabetes tipo 2 . La this compound aumenta la acumulación de lípidos, la expresión de adiponectina y GLUT4 en la membrana celular, y disminuye tanto el tamaño de los adipocitos como la fosforilación de IRS-1, ERK1/2 y JNK en las células 3T3-L1 .

Sensibilización a la Insulina

Se ha demostrado que la this compound tiene efectos similares a la Rosiglitazona, lo que sugiere su potencial como sensibilizador de la insulina . Los sensibilizadores de la insulina son agentes terapéuticos utilizados para el tratamiento de la diabetes tipo 2 .

Agonista de PPARγ

La this compound puede inducir la adipogénesis como un agonista de PPARγ, similar a la Rosiglitazona . PPARγ es un receptor nuclear que juega un papel crucial en la regulación de la adipogénesis y la sensibilidad a la insulina .

Propiedades Antiinflamatorias

Se ha descubierto que la this compound inhibe la producción de citoquinas proinflamatorias como el factor de necrosis tumoral-α (TNF-α) y la interleucina-1β (IL-1β) . Esto sugiere su uso potencial en el tratamiento de enfermedades inflamatorias inmunomediadas .

5. Agente Terapéutico Potencial para el Dolor Reumático Las hojas de Vitex trifolia L., que contienen this compound, se utilizan tradicionalmente para tratar afecciones relacionadas con la inflamación como el dolor reumático<a aria-label="2: 5. Agente Terapéutico Potencial para el Dolor Reumático" data-citationid="833188b7-9c38-11a5-c116-f57793828fe4-30" h="ID=SERP,5015.1" href="https://bmccomplementmedtherapies.biomedcentral.com/articles/10.1186/s12906-02

Mecanismo De Acción

Target of Action

Vitexilactone, a constituent from Vitex trifolia L., primarily targets peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and lipid metabolism . It also targets tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) , which are pro-inflammatory cytokines involved in immune-mediated inflammatory diseases .

Mode of Action

Vitexilactone interacts with its targets to induce changes in cellular processes. It increases lipid accumulation, the expression of adiponectin and GLUT4 in the cell membrane, and decreases both the size of adipocytes and the phosphorylation of IRS-1, ERK1/2, and JNK in 3T3-L1 cells . It also inhibits the production of TNF-α and IL-1β . The action of Vitexilactone on adipocytes is mediated by PPARγ .

Biochemical Pathways

Vitexilactone affects the adipogenesis pathway, which is the process by which preadipocytes mature into adipocytes . It also impacts the inflammatory pathway by inhibiting the production of pro-inflammatory cytokines TNF-α and IL-1β .

Result of Action

The molecular and cellular effects of Vitexilactone’s action include increased lipid accumulation, increased expression of adiponectin and GLUT4 in the cell membrane, decreased size of adipocytes, and decreased phosphorylation of IRS-1, ERK1/2, and JNK in 3T3-L1 cells . It also results in the inhibition of the production of TNF-α and IL-1β .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Vitexilactone interacts with several biomolecules in biochemical reactions. A molecular docking study revealed that vitexilactone has the best binding affinities against the target receptors (potassium channel receptor, human gamma-aminobutyric acid receptor, and human peroxiredoxin 5) for anxiolytic, sedative, and antioxidant activities .

Cellular Effects

Vitexilactone has significant effects on various types of cells and cellular processes. It has been found to induce cell apoptosis and inhibit the cell cycle of cancer cells . Furthermore, vitexilactone has been shown to suppress TNF-α and IL-1β production in human U937 macrophages .

Molecular Mechanism

Vitexilactone exerts its effects at the molecular level through various mechanisms. It has been found to bind to target receptors such as the potassium channel receptor, human gamma-aminobutyric acid receptor, and human peroxiredoxin 5 . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It has been observed to have significant and dose-dependent anxiolytic and sedative activity .

Dosage Effects in Animal Models

While specific studies on the dosage effects of vitexilactone in animal models are limited, it has been found to have significant and dose-dependent anxiolytic and sedative activity .

Metabolic Pathways

It has been found to interact with various enzymes and receptors, suggesting that it may be involved in several metabolic pathways .

Propiedades

IUPAC Name |

[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWWXAGANVJTLU-HEXLTJKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210164 | |

| Record name | Vitexilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61263-49-8 | |

| Record name | Vitexilactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitexilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexilactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VITEXILACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP9QLE96R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

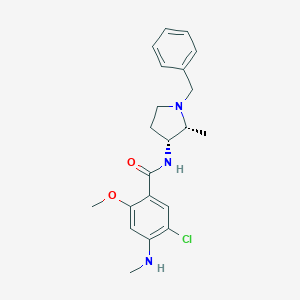

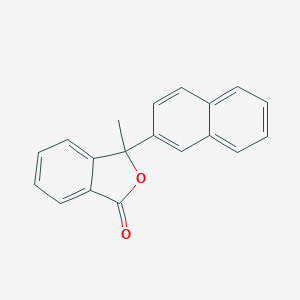

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

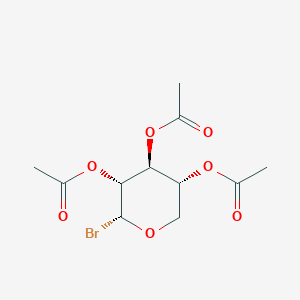

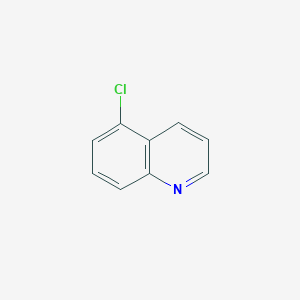

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

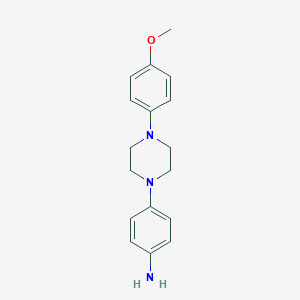

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)

![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)